molecular formula C19H21NO6 B11300055 4-({2-[(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoyl}amino)butanoic acid

4-({2-[(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoyl}amino)butanoic acid

Cat. No.: B11300055
M. Wt: 359.4 g/mol
InChI Key: JLBDXTHAWXMJRV-UHFFFAOYSA-N
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Description

This compound features a cyclopenta[c]chromen-4-one core, a bicyclic system fused with a pyran ring. At the 7-position of the chromen moiety, an ether linkage connects to a propanoyl group, which is further bonded via an amide to a butanoic acid side chain. Its amide linkage distinguishes it from ester-based analogs, influencing stability and intermolecular interactions .

Properties

Molecular Formula

C19H21NO6

Molecular Weight

359.4 g/mol

IUPAC Name

4-[2-[(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]propanoylamino]butanoic acid

InChI

InChI=1S/C19H21NO6/c1-11(18(23)20-9-3-6-17(21)22)25-12-7-8-14-13-4-2-5-15(13)19(24)26-16(14)10-12/h7-8,10-11H,2-6,9H2,1H3,(H,20,23)(H,21,22)

InChI Key

JLBDXTHAWXMJRV-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NCCCC(=O)O)OC1=CC2=C(C=C1)C3=C(CCC3)C(=O)O2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({2-[(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoyl}amino)butanoic acid typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the chromen ring system, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to hydroxyl groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the chromen ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound’s potential biological activities, such as anti-inflammatory and neuroprotective effects, are of interest. It can be used in studies to understand its interactions with biological targets.

Medicine

The compound’s potential therapeutic properties make it a candidate for drug development. Its ability to interact with specific molecular targets could lead to new treatments for various diseases.

Industry

In the industrial sector, the compound can be used in the development of new materials and as a precursor for other valuable chemicals.

Mechanism of Action

The mechanism by which 4-({2-[(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoyl}amino)butanoic acid exerts its effects involves its interaction with specific molecular targets. The chromen ring system can interact with enzymes and receptors, modulating their activity. The amino acid moiety can enhance the compound’s bioavailability and specificity.

Comparison with Similar Compounds

Core Structural Similarities and Differences

All compared compounds share the cyclopenta[c]chromen-4-one core but differ in substituents at the 7-position and functional group linkages.

Compound Name Core Structure 7-Position Substituent Functional Group Linkage
Target Compound Cyclopenta[c]chromen-4-one Propanoyl-amide-butanoic acid Amide
4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl-(4-bromo-2-isopropyl-5-methylphenoxy)acetate Cyclopenta[c]chromen-4-one Phenoxyacetate (Br, isopropyl, methyl substituents) Ester
2-[(6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoic acid 6-Methyl-cyclopenta[c]chromen-4-one Propanoic acid Ether
(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 4-(phenylmethoxycarbonylamino)butanoate Cyclopenta[c]chromen-4-one Z-protected aminobutanoate Ester

Functional Group and Substituent Effects

  • Ester vs. Amide Linkage : The target compound’s amide bond (vs. esters in ) likely enhances metabolic stability due to resistance to esterase hydrolysis. However, esters may exhibit higher membrane permeability due to increased lipophilicity .
  • Methyl Substituent (): The 6-methyl group in may enhance ring electron density, affecting π-π stacking interactions. Z-Protected Amino (): The benzyloxycarbonyl (Z) group in acts as a prodrug motif, masking the amino group for improved bioavailability.

Pharmacological Implications (Inferred)

  • Target Compound : The free carboxylic acid and amide may favor interactions with polar targets (e.g., enzymes or receptors with acidic residues).
  • : Bromine’s electronegativity could enhance binding to hydrophobic pockets in proteins.

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